

3-Amino-5-chlorobenzonitrile molecular weight and formula

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Compound of Interest

Compound Name: 3-Amino-5-chlorobenzonitrile

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Technical Guide: 3-Amino-5-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **3-Amino-5-chlorobenzonitrile**, a key intermediate in pharmaceutical and agrochemical research. The document details its molecular characteristics and presents a plausible experimental protocol for its synthesis, adapted from established methods for a closely related isomer.

Core Molecular and Physical Properties

3-Amino-5-chlorobenzonitrile, with the CAS number 53312-78-0, is a substituted aromatic nitrile. Its structure, featuring an amino group, a chloro substituent, and a nitrile group on a benzene ring, makes it a versatile building block in organic synthesis. The presence of these functional groups allows for a variety of chemical transformations, rendering it a valuable precursor for the development of novel therapeutic agents and other specialized chemicals.

The quantitative properties of **3-Amino-5-chlorobenzonitrile** are summarized in the table below for ease of reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₅ ClN ₂	[1][2]
Molecular Weight	152.58 g/mol	[3][4]
CAS Number	53312-78-0	[1][3][4]
IUPAC Name	3-amino-5-chlorobenzonitrile	[4]
Physical Form	Solid	[4]
Boiling Point	309 °C at 760 mmHg	[3][4]
Storage Temperature	4°C, protected from light	[4]

Proposed Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **3-Amino-5-chlorobenzonitrile** is not readily available in the cited literature, a plausible multi-step synthetic route can be proposed based on the well-documented synthesis of its isomer, 2-amino-5-chlorobenzonitrile[5]. This proposed method involves a four-step process starting from a substituted anthranilic acid.

Step 1: Ring Chlorination of 3-Aminobenzoic Acid

The initial step involves the chlorination of 3-aminobenzoic acid to produce 3-amino-5-chlorobenzoic acid. This can be achieved using a suitable chlorinating agent.

- Procedure: To a solution of 3-aminobenzoic acid, a chlorinating agent such as sulfuryl chloride is added portion-wise under controlled temperature conditions. The reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product, 3-amino-5-chlorobenzoic acid, is then isolated by filtration and purified by recrystallization.

Step 2: Formation of the Acid Chloride

The carboxylic acid group of 3-amino-5-chlorobenzoic acid is converted to an acid chloride. Thionyl chloride is a common and effective reagent for this transformation.

- Procedure: 3-amino-5-chlorobenzoic acid is refluxed with an excess of thionyl chloride until the solid dissolves and the evolution of gas ceases. The excess thionyl chloride is then removed under reduced pressure to yield the crude 3-amino-5-chlorobenzoyl chloride.

Step 3: Amidation of the Acid Chloride

The resulting acid chloride is then converted to the corresponding amide, 3-amino-5-chlorobenzamide, by reaction with ammonia.

- Procedure: The crude 3-amino-5-chlorobenzoyl chloride is added slowly to a cooled solution of aqueous ammonia. The resulting precipitate, 3-amino-5-chlorobenzamide, is collected by filtration, washed with cold water, and dried.

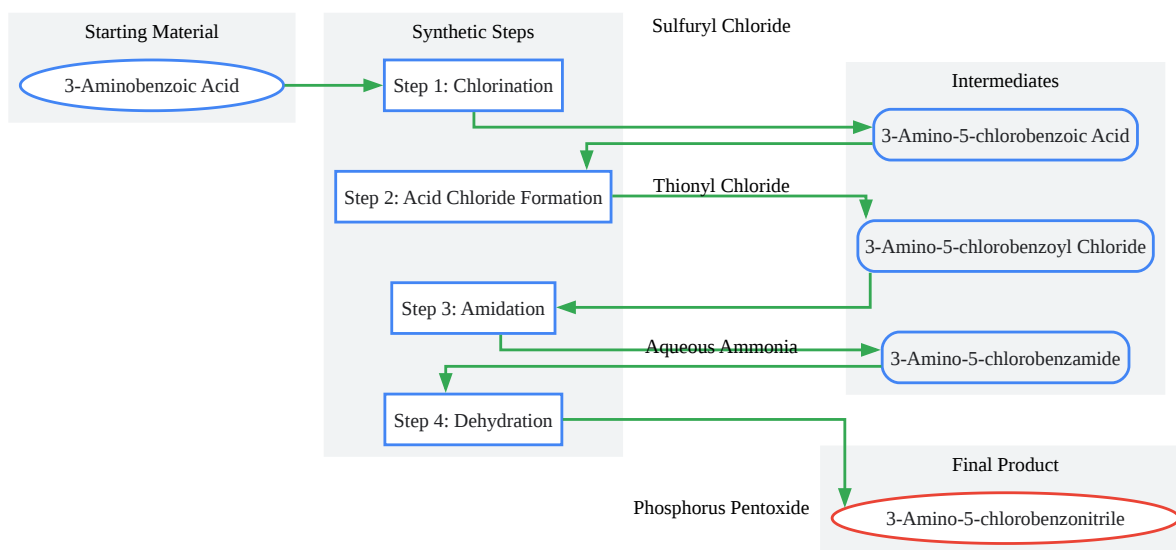
Step 4: Dehydration of the Amide to the Nitrile

The final step is the dehydration of the amide to the desired nitrile, **3-Amino-5-chlorobenzonitrile**. A strong dehydrating agent such as phosphorus pentoxide is typically used for this conversion.

- Procedure: 3-amino-5-chlorobenzamide is mixed with a dehydrating agent like phosphorus pentoxide, and the mixture is heated under vacuum. The product, **3-Amino-5-chlorobenzonitrile**, is collected by distillation.

Synthesis Workflow Diagram

The following diagram illustrates the proposed four-step synthesis of **3-Amino-5-chlorobenzonitrile**.



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Caption: Proposed synthesis workflow for **3-Amino-5-chlorobenzonitrile**.

Applications in Drug Development and Research

While specific signaling pathways involving **3-Amino-5-chlorobenzonitrile** are not extensively documented, the structural motifs present in this molecule are of significant interest in medicinal chemistry. The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets[6]. Chloro-substituted aromatic compounds are prevalent in a wide range of pharmaceuticals, often enhancing properties such as metabolic stability and binding affinity. Therefore, **3-Amino-5-**

chlorobenzonitrile serves as a valuable starting material for the synthesis of compound libraries for screening in drug discovery programs targeting various diseases.

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